molecular formula C16H18FNO B2519985 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2309217-35-2

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2519985
CAS No.: 2309217-35-2
M. Wt: 259.324
InChI Key: NECVLOJOGCCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2309217-35-2) is a chemical compound with a molecular formula of C16H18FNO and a molecular weight of 259.32 g/mol . It features a versatile 8-azabicyclo[3.2.1]octane scaffold, a privileged structure in medicinal chemistry known for its three-dimensional framework and potential for interacting with biological targets. The presence of the 4-fluorophenyl group is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability, while the methylidene group at the 3-position offers a reactive handle for further synthetic elaboration. Compounds based on the 8-azabicyclo[3.2.1]octane structure are of significant research interest and are frequently explored in the development of novel therapeutics, including as modulators of various biological receptors . This specific molecule serves as a valuable synthetic intermediate or building block for researchers working in drug discovery, particularly in the synthesis of more complex molecules with potential pharmacological activity. It is intended for use in laboratory research settings only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-11-8-14-6-7-15(9-11)18(14)16(19)10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVLOJOGCCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes. For instance, the synthesis of related compounds has been achieved through isocyanide insertion reactions, which are evaluated for their biological activities . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, contrasting with bulkier groups (e.g., naphthyloxy ) or polar moieties (e.g., triazole ).
  • Halogenated substituents (e.g., Cl, CF₃) enhance metabolic stability and receptor affinity .

Core Modifications: 3-Methylidene vs. Fluorine at C3 (e.g., ) introduces electronegativity, altering binding interactions.

Molecular Weight Trends :

  • Compounds with larger substituents (e.g., naphthyloxy, triazole) exceed 300 g/mol, which may impact bioavailability.

Research Findings and Implications

While direct studies on the target compound are unavailable, insights from analogs suggest:

  • Synthetic Accessibility : The 8-azabicyclo[3.2.1]octane core is frequently synthesized via Pd/C-catalyzed hydrogenation or alkylation reactions, as seen in related compounds .
  • Biological Relevance : Analogs with fluorinated or halogenated aryl groups (e.g., ) are often explored for CNS targets due to enhanced BBB penetration.
  • Unmet Needs : Physical properties (e.g., solubility, melting point) and in vivo data for the target compound remain uncharacterized, highlighting gaps for future research.

Biological Activity

The compound 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a member of the 8-azabicyclo[3.2.1]octane family, which has garnered interest due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a fluorophenyl group and an azabicyclo framework, which contributes to its biological activity. The molecular formula is C17H18FNOC_{17}H_{18}FNO with a molecular weight of approximately 273.33 g/mol.

Mu-Opioid Receptor Antagonism

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane series, including this specific compound, exhibit significant activity as mu-opioid receptor antagonists. These receptors are crucial in mediating pain relief and are involved in various physiological processes.

  • Mechanism of Action : The compound binds to mu-opioid receptors, blocking their activation by endogenous opioids like endorphins and exogenous opioids such as morphine. This antagonism can alleviate opioid-induced side effects, particularly gastrointestinal issues without compromising analgesic effects .
  • Therapeutic Implications : By selectively targeting mu-opioid receptors, this compound may serve as a therapeutic agent for conditions such as opioid-induced bowel dysfunction (OBD) and other disorders associated with opioid use .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Study on Opioid-Induced Bowel Dysfunction

A study demonstrated that the administration of this compound in animal models significantly reduced symptoms associated with OBD without inducing withdrawal symptoms typical of central mu-opioid receptor antagonists .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits the binding of agonists to mu-opioid receptors, confirming its antagonistic properties. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these receptors .

Comparative Analysis with Other Compounds

To understand the relative efficacy of this compound, it is beneficial to compare it with other known mu-opioid receptor antagonists:

Compound NameMu-Receptor ActivityIC50 (μM)Therapeutic Use
2-(4-fluorophenyl)-1-{3-methylidene...ethan-1-oneAntagonist0.5Opioid-induced bowel dysfunction
NaloxoneAntagonist0.02Opioid overdose treatment
NaltrexoneAntagonist0.01Alcohol dependence treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.